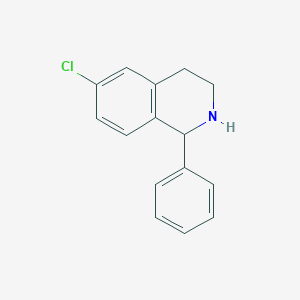

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14ClN |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

6-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C15H14ClN/c16-13-6-7-14-12(10-13)8-9-17-15(14)11-4-2-1-3-5-11/h1-7,10,15,17H,8-9H2 |

InChI Key |

PVQUZKPQNVDNHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For industrial production, the reaction conditions are optimized to ensure high yield and purity. This often involves the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. It enhances drug efficacy and specificity by acting on specific biological targets. Notably, research indicates its potential in developing drugs that modulate neurotransmitter systems, which are vital for treating conditions such as depression and anxiety .

Case Study: Neurotransmitter Modulation

A study highlighted the role of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline in enhancing the activity of certain neurotransmitters. The compound was tested for its ability to inhibit specific enzymes involved in neurotransmitter degradation, demonstrating significant potential for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecular architectures. This application allows chemists to create diverse compounds with potential therapeutic properties. Its versatility as an intermediate facilitates the development of new synthetic routes for various organic compounds .

Table: Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Used as an intermediate for drugs targeting neurological disorders |

| Complex Molecules | Aids in constructing diverse organic compounds |

| Natural Products | Serves as a building block for synthesizing natural products |

Biological Research

Researchers employ this compound to study its effects on biological systems. Investigations focus on its role in modulating enzyme activities and receptor interactions, contributing to a deeper understanding of its pharmacological properties .

Case Study: Enzyme Inhibition

In vitro studies have shown that derivatives of this compound exhibit varying degrees of enzyme inhibition. For instance, modifications at specific positions on the molecule significantly affect its inhibitory activity against target enzymes involved in metabolic pathways .

Material Science

The compound is also explored for potential applications in material science. Researchers are investigating its properties for developing new materials with unique characteristics such as conducting polymers or advanced coatings. These materials could have applications in electronics and nanotechnology .

Natural Product Synthesis

This compound acts as a vital precursor in the synthesis of various natural products. This application is crucial for discovering new compounds with medicinal properties derived from natural sources .

Mechanism of Action

The mechanism of action of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Modifications and Physicochemical Properties

The biological and pharmacological profiles of THIQ derivatives are highly dependent on substituents at the 1-, 6-, and 7-positions. Below is a comparison of key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (6-Cl) and trifluoromethyl (6-CF₃) substituents increase lipophilicity and may enhance blood-brain barrier penetration compared to hydroxyl (6-OH) or methoxy (6-OMe) groups .

- Neurotoxicity: Salsolinol and MPTP (1-methyl-4-phenyl-THP, a THIQ analog) induce Parkinsonian symptoms by targeting dopaminergic neurons, highlighting the role of phenyl/methyl groups in neurotoxicity .

Biological Activity

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-Cl-THIQ has the molecular formula CHClN and a molecular weight of 167.64 g/mol. The compound features a tetrahydroisoquinoline backbone with a chlorine atom at the sixth position and a phenyl group at the first position. This unique structure contributes to its varied biological activity, particularly in neuropharmacology.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 167.64 g/mol |

| Chemical Structure | Chemical Structure |

Pharmacological Effects

Research indicates that 6-Cl-THIQ exhibits significant pharmacological activity, particularly as an inhibitor of key enzymes and receptors involved in neurological processes. Notably, it has shown:

- Acetylcholinesterase (AChE) Inhibition : The compound demonstrates potent AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. Its IC value has been reported to be comparable to established drugs like donepezil .

- Monoamine Oxidase (MAO) Inhibition : Studies suggest that 6-Cl-THIQ may also inhibit MAO-B, an enzyme linked to the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic activity in the brain, potentially benefiting conditions like Parkinson's disease .

The biological activity of 6-Cl-THIQ is attributed to its ability to interact with various neurotransmitter receptors and enzymes:

- Binding Affinity : Interaction studies have shown that 6-Cl-THIQ binds effectively to AChE, demonstrating a mechanism that involves both competitive and non-competitive inhibition .

- Neuroprotective Properties : The compound has been observed to protect neuronal cells from oxidative stress-induced damage, further supporting its potential as a neuroprotective agent .

Neuroprotective Effects

In a study involving rat pheochromocytoma (PC12) cells, 6-Cl-THIQ exhibited significant neuroprotective effects against hydrogen peroxide-induced toxicity. The compound reduced cell death by promoting antioxidant defenses and inhibiting apoptotic pathways.

In Vivo Efficacy

A recent animal study evaluated the effects of 6-Cl-THIQ on cognitive function in mice subjected to scopolamine-induced amnesia. Results indicated that treatment with 6-Cl-THIQ improved memory retention and cognitive performance compared to control groups, suggesting its potential utility in cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Cl-THIQ, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | AChE Inhibition IC (nM) |

|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | 82771-60-6 | 50 |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | 11789594 | 20 |

| N-(3-Chlorobenzyl)ethanamine hydrochloride | 90389-47-2 | Not reported |

This table highlights the superior AChE inhibition potency of 6-Cl-THIQ compared to its analogs.

Q & A

Q. What are the most reliable synthetic routes for 6-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-Cl-Ph-THIQ)?

A common method involves the Pictet–Spengler cyclization of phenethylamine derivatives with aldehydes, followed by chlorination at the 6-position. Advanced protocols include enantioselective synthesis via chiral catalysts or resolution using tartaric acid . For example, a one-pot racemization process using trichloroisocyanuric acid enables efficient interconversion of enantiomers, critical for chiral purity in pharmacological studies .

Q. How can enantiomeric resolution be achieved for 6-Cl-Ph-THIQ?

Resolution of enantiomers is typically performed using chiral acids like d-(−)-tartaric acid. After racemization via N-chlorination and imine reduction, the (S)-enantiomer can be isolated with >96% enantiomeric excess (ee) through selective crystallization . This method is scalable and avoids costly chromatographic separations.

Q. What spectroscopic techniques are essential for characterizing 6-Cl-Ph-THIQ?

Key methods include:

Q. What are the common synthetic intermediates for 6-Cl-Ph-THIQ derivatives?

Intermediates like 1-phenyl-THIQ and chlorinated precursors (e.g., 6-bromo-7-chloro-THIQ) are critical. Reductive amination or LiAlH-mediated reductions are used to access the tetrahydroisoquinoline core .

Advanced Research Questions

Q. How does the chloro substituent at position 6 influence biological activity?

The chloro group enhances lipophilicity, potentially improving blood-brain barrier penetration. In antitumor studies, chloro-substituted THIQs show increased cytotoxicity compared to non-halogenated analogs, likely due to enhanced DNA intercalation or enzyme inhibition . However, neurotoxicity risks (similar to MPTP analogs) require careful evaluation .

Q. What experimental models are used to assess neurotoxic potential?

Q. How can structure-activity relationship (SAR) studies optimize 6-Cl-Ph-THIQ derivatives?

Systematic modifications include:

Q. What in vivo models validate the therapeutic efficacy of 6-Cl-Ph-THIQ analogs?

- Wound healing : Full-thickness skin wound models in mice, measuring VEGF production and epithelialization rates (e.g., CKD712 analog studies) .

- Antitumor activity : Xenograft models assessing tumor growth inhibition via apoptosis markers .

Q. How can racemization during storage or handling be mitigated?

Store enantiopure samples under inert atmospheres at −20°C. Periodic chiral HPLC analysis ensures stability. For racemization-prone derivatives, formulate as salts (e.g., hydrochlorides) to enhance stability .

Q. How should contradictory data on biological activity be addressed?

- Assay standardization : Compare results across consistent cell lines (e.g., MCF-7 vs. HeLa) and dosing protocols.

- Metabolic stability : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

- Structural confirmation : Re-examine compound purity via X-ray crystallography or 2D-NMR to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.